5-Hydroxy-2-(hydroxymethyl)benzimidazole

Vue d'ensemble

Description

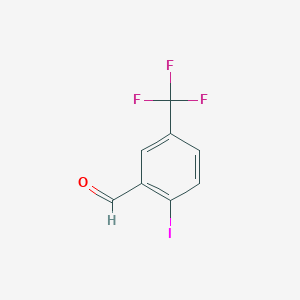

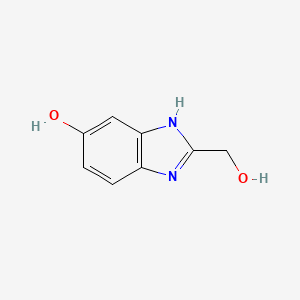

5-Hydroxy-2-(hydroxymethyl)benzimidazole is a chemical compound with the molecular formula C8H8N2O2 . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound that consists of fused benzene and imidazole rings .

Synthesis Analysis

Protected 5-hydroxymethyl-2-cyanomethylbenzimidazole has been synthesized starting from 3,4-diaminobenzoic acid . Another study provides an improved synthetic method for the preparation of commercially available cyanoethyl-protected 5hmdC phosphoramidite .Molecular Structure Analysis

The molecular structure of 5-Hydroxy-2-(hydroxymethyl)benzimidazole consists of a benzimidazole core with a hydroxymethyl group attached at the 2-position .Chemical Reactions Analysis

Benzimidazole synthesis involves various reactions, including acceptorless dehydrogenative coupling of aromatic diamine with primary alcohols, which enables a selective synthesis of 2-substituted and 1,2-disubstituted benzimidazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Hydroxy-2-(hydroxymethyl)benzimidazole include its molecular weight of 164.16 and its molecular formula of C8H8N2O2 .Applications De Recherche Scientifique

Antimicrobial Applications

Benzimidazole, the core structure of 5-Hydroxy-2-(hydroxymethyl)benzimidazole, is known to have diverse biological and clinical applications . It has been found to be effective in inhibiting microbial activity . Benzimidazole derivatives are considered potential bioactive heterocyclic aromatic compounds with a variety of biological activities like anti-inflammatory, antiparasitic, antimalarial, antimycobacterial, antineoplastic, antiviral, antihypertensive, and anticonvulsant activities .

Pharmaceutical Testing

5-Hydroxy-2-(hydroxymethyl)benzimidazole is used in pharmaceutical testing . High-quality reference standards of this compound are used for accurate results .

Orientations Futures

Benzimidazole and its derivatives, including 5-Hydroxy-2-(hydroxymethyl)benzimidazole, have been the focus of many research studies due to their remarkable medicinal and pharmacological properties . Future research may focus on the development of new drugs based on these compounds, with potential applications in various fields such as anti-inflammatory and anticancer therapies .

Mécanisme D'action

Target of Action

5-Hydroxy-2-(hydroxymethyl)benzimidazole is a derivative of the benzimidazole class of compounds . Benzimidazoles are known to target tubulin proteins . Tubulin proteins are essential for the formation of microtubules, which play a crucial role in cell division, intracellular transport, and maintaining cell shape .

Mode of Action

The mode of action of 5-Hydroxy-2-(hydroxymethyl)benzimidazole is likely similar to other benzimidazoles. These compounds bind to tubulin proteins, disrupting microtubule assembly and spindle formation during cell division . This disruption leads to malsegregation of chromosomes .

Biochemical Pathways

Disruption of microtubule assembly can lead to cell cycle arrest and apoptosis .

Pharmacokinetics

Studies on similar benzimidazole compounds like carbendazim have shown that these compounds can be absorbed and eliminated by the body . In one study, male and female rats were given doses of carbendazim, and 62% to 66% of the dose was eliminated within 72 hours with the urine in males and 54% to 62% in females .

Result of Action

The result of the action of 5-Hydroxy-2-(hydroxymethyl)benzimidazole is likely the inhibition of cell division due to disruption of microtubule assembly . This can lead to cell cycle arrest and apoptosis, potentially making this compound useful in the treatment of diseases characterized by uncontrolled cell growth.

Action Environment

The action of 5-Hydroxy-2-(hydroxymethyl)benzimidazole, like other benzimidazoles, can be influenced by environmental factors. For instance, benzimidazoles have been found to act as corrosion inhibitors, reducing the rate of corrosion of metals in acidic environments . .

Propriétés

IUPAC Name |

2-(hydroxymethyl)-3H-benzimidazol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-4-8-9-6-2-1-5(12)3-7(6)10-8/h1-3,11-12H,4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYKTANNAJZKCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC(=N2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-2-(hydroxymethyl)benzimidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid](/img/structure/B3043477.png)

![1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B3043479.png)

![4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B3043480.png)

![{[2-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid](/img/structure/B3043481.png)

![Tert-butyl 4-[3-(4-fluorophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B3043484.png)

![3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]-1,4-diazepan-1-YL}propanoic acid](/img/structure/B3043486.png)